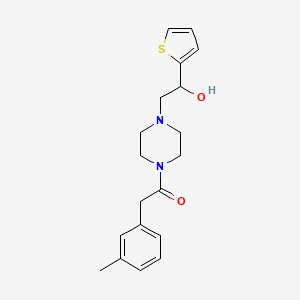
N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, also known as CTSPC, is a novel compound that has gained significant attention in the field of scientific research. This compound has been synthesized recently and is being studied for its potential applications in various fields, including medicine, agriculture, and environmental sciences.
Mécanisme D'action
The mechanism of action of N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, it inhibits cell proliferation by inducing cell cycle arrest and apoptosis. In inflammatory cells, it reduces the production of inflammatory cytokines, such as TNF-α and IL-6. In plants, it inhibits the growth of weeds by interfering with the photosynthetic process. In water, it removes heavy metals by forming complexes with them.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide for lab experiments is its high purity and high yield, which makes it easy to work with. Another advantage is its versatility, as it can be used in various fields of scientific research. However, one of the limitations is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide. In medicine, it can be further studied for its potential use in the treatment of cancer and inflammatory diseases. In agriculture, it can be further studied for its potential use as a herbicide and pesticide. In environmental sciences, it can be further studied for its potential use in water treatment and soil remediation. Additionally, the mechanism of action of N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can be further elucidated to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves the reaction between 3-aminothiophene-2-carboxylic acid and 4-piperidone hydrochloride, followed by the reaction with thiophene-2-sulfonyl chloride and N,N-dimethylformamide dimethyl acetal. The final product is obtained after the reaction with urea and sodium hydroxide. This method has been optimized to yield high purity and high yield of N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been found to have potential applications in various fields of scientific research. In medicine, it has been studied for its anticancer properties, as it inhibits the growth of cancer cells. N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In agriculture, N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been studied for its potential use as a herbicide, as it inhibits the growth of weeds. In environmental sciences, N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been studied for its potential use as a water treatment agent, as it can remove heavy metals from water.
Propriétés
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S3/c16-13(19)11-5-9-24-15(11)17-14(20)10-3-6-18(7-4-10)25(21,22)12-2-1-8-23-12/h1-2,5,8-10H,3-4,6-7H2,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANHRWMHQUDIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-7-chloro-N-ethyl-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2884213.png)


![1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B2884219.png)
![5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2884220.png)
![1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one](/img/structure/B2884221.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2884224.png)

![6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one](/img/structure/B2884228.png)


![Spiro[5.5]undecane-2-carboxylic acid](/img/structure/B2884234.png)
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884235.png)